molecular formula C7H12O2 B1373224 2-Cyclopropyl-2-methylpropanoic acid CAS No. 71199-13-8

2-Cyclopropyl-2-methylpropanoic acid

Cat. No. B1373224
CAS RN: 71199-13-8
M. Wt: 128.17 g/mol
InChI Key: UNNZYCYDGUQDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 71199-13-8 . It has a molecular weight of 128.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like 2-Cyclopropyl-2-methylpropanoic acid presents significant challenges for synthetic chemists . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-methylpropanoic acid is 1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-Cyclopropyl-2-methylpropanoic acid is a solid compound . It has a molecular weight of 128.17 .

Scientific Research Applications

Oxidation and Reactivity Studies

  • One-electron Oxidation : A study on the one-electron oxidation of similar compounds to 2-Cyclopropyl-2-methylpropanoic acid revealed insights into the behavior of radical cations and the influence of structural effects on reactivity. The findings highlight differences in decarboxylation rates influenced by structural modifications, which are relevant for understanding the chemical behavior of 2-Cyclopropyl-2-methylpropanoic acid and related compounds (Bietti & Capone, 2008).

Chemical Synthesis and Modifications

  • Peptide Synthesis : Research involving the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, a process relevant to the synthesis of peptides, utilized compounds structurally related to 2-Cyclopropyl-2-methylpropanoic acid. This demonstrates its potential utility in the development of novel peptide structures (Tornøe, Christensen, & Meldal, 2002).

Biological Activity

  • Antagonistic Properties in Biological Systems : Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (related to 2-Cyclopropyl-2-methylpropanoic acid) have indicated their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial component in neurochemical processes (Dappen et al., 1991; Dappen et al., 2010).

Structural Analysis

  • Structural Determination in Natural Compounds : The structural determination of new cyclopropyl amino acids in red algae signifies the role of cyclopropyl-containing compounds (like 2-Cyclopropyl-2-methylpropanoic acid) in natural product chemistry and potential biomedical applications (Wakamiya, Nakamoto, & Shiba, 1984).

Environmental and Toxicity Studies

  • Toxicity and Environmental Interaction : Research on cyclopropyl amino acids from mushrooms, which bear structural similarities to 2-Cyclopropyl-2-methylpropanoic acid, provides insights into environmental interactions and toxicity profiles, suggesting possible ecological roles or risks associated with such compounds (Drehmel & Chilton, 2002).

properties

IUPAC Name

2-cyclopropyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNZYCYDGUQDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methylpropanoic acid

CAS RN

71199-13-8
Record name 2-cyclopropyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.